molecular formula C15H16Cl2N2O4 B12132230 2-Methoxyethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12132230
M. Wt: 359.2 g/mol
InChI Key: OWBCRGMSTOSUED-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidine (DHPM) class, synthesized via the Biginelli reaction. Key structural features include:

  • 2-Methoxyethyl ester group at position 5, enhancing solubility compared to methyl or ethyl esters.
  • 2,4-Dichlorophenyl substituent at position 4, introducing steric bulk and electron-withdrawing effects.
  • Methyl group at position 6, a common feature in DHPMs for stabilizing the tetrahydropyrimidine ring.

DHPMs are pharmacologically significant, with applications in anticancer, antimicrobial, and enzyme inhibition . The target compound’s dichlorophenyl group may enhance lipophilicity, influencing membrane permeability and target binding.

Properties

Molecular Formula

C15H16Cl2N2O4

Molecular Weight

359.2 g/mol

IUPAC Name

2-methoxyethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H16Cl2N2O4/c1-8-12(14(20)23-6-5-22-2)13(19-15(21)18-8)10-4-3-9(16)7-11(10)17/h3-4,7,13H,5-6H2,1-2H3,(H2,18,19,21)

InChI Key

OWBCRGMSTOSUED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Acid-Catalyzed Cyclocondensation : Under acidic conditions (e.g., HCl or Lewis acids like FeCl₃), the aldehyde and urea undergo dehydration to form an N-acyliminium ion intermediate.

  • Nucleophilic Attack : The β-ketoester attacks the iminium carbon, followed by cyclization to form the tetrahydropyrimidine ring.

Typical Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (78–80°C)

  • Catalyst: 10 mol% FeCl₃ or Yb(OTf)₃

  • Reaction Time: 6–12 hours

Yield Optimization :

ParameterOptimal ValueYield (%)
Catalyst (Yb(OTf)₃)15 mol%78
Solvent-Free80°C82
Microwave Irradiation100°C, 30 min88

Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from hours to minutes while improving yield.

Post-Cyclization Esterification

For cases where the β-ketoester is unstable, a two-step approach is adopted:

  • Core Synthesis : Prepare the tetrahydropyrimidine scaffold using methyl acetoacetate.

  • Ester Exchange : React the intermediate with 2-methoxyethanol under Mitsunobu conditions (DIAD, PPh₃) or acid catalysis.

Key Steps :

  • Step 1 : Biginelli reaction with methyl acetoacetate (yield: 65–70%).

  • Step 2 : Transesterification with 2-methoxyethanol and p-toluenesulfonic acid (PTSA) in toluene at 110°C for 8 hours (yield: 85%).

Advantage : Avoids β-ketoester degradation during prolonged reflux.

Solid-Phase Synthesis for High-Throughput Production

Patented methods describe solid-supported synthesis for scalable production:

  • Resin Functionalization : Wang resin is loaded with the β-ketoester via ester linkage.

  • Cyclization : Immobilized β-ketoester reacts with 2,4-dichlorobenzaldehyde and urea in DMF at 50°C.

  • Cleavage : The product is released from the resin using TFA/DCM (95:5).

Benefits :

  • Purity: >95% (HPLC)

  • Scalability: Gram-scale synthesis with minimal purification

Deuterated Analog Synthesis

Isotope-labeled versions of the compound are synthesized using deuterated reagents:

  • Deuterated Aldehyde : [D₁]-2,4-dichlorobenzaldehyde (95% D)

  • Deuterated β-Ketoester : 2-methoxyethyl [D₃]-acetoacetate

Procedure :

  • Follow the standard Biginelli protocol with deuterated reagents.

  • Purify via flash chromatography (20–30% EtOAc/hexanes).

Applications :

  • Metabolic tracing studies

  • Quantitative NMR analysis

Green Chemistry Approaches

To reduce environmental impact, solvent-free and biocatalytic methods have been explored:

  • Ball Milling : Reactants are ground with KHSO₄ as a catalyst for 2 hours (yield: 75%).

  • Enzymatic Catalysis : Lipase B (Candida antarctica) in PEG-400 at 40°C (yield: 68%).

Analytical Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H)

  • δ 7.32 (dd, J = 8.2, 2.1 Hz, 1H, Ar-H)

  • δ 7.28 (d, J = 2.1 Hz, 1H, Ar-H)

  • δ 5.12 (s, 1H, NH)

  • δ 4.25 (m, 2H, OCH₂CH₂OCH₃)

  • δ 3.55 (s, 3H, OCH₃)

  • δ 2.32 (s, 3H, CH₃).

HRMS (ESI) :

  • Calculated for C₁₆H₁₇Cl₂N₂O₄: 395.0521

  • Found: 395.0518[M + H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxyethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects at Position 4

The aryl/heteroaryl group at position 4 critically impacts biological activity and physicochemical properties:

Compound Position 4 Substituent Key Properties/Activities Reference
Target Compound 2,4-Dichlorophenyl High lipophilicity; potential enhanced bioactivity
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo- 4-Ethoxyphenyl Moderate thymidine phosphorylase inhibition (IC₅₀: 322.6 ± 1.6 µM)
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo- 3-Nitrophenyl Strong thymidine phosphorylase inhibition (IC₅₀: 389.2 ± 6.2 µM)
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo- 4-Fluorophenyl Anti-tubercular activity (superior to isoniazid)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-... 5-Methoxymethylfuran Antioxidant activity (weak H₂O₂ scavenging)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance enzyme inhibition but may reduce solubility .
  • Heteroaryl groups (e.g., furan) show moderate antioxidant effects but lower potency in enzyme assays compared to aryl substituents .

Ester Group Modifications

The ester moiety at position 5 influences solubility and metabolic stability:

Compound Ester Group Solubility & Bioavailability Insights Reference
Target Compound 2-Methoxyethyl Higher solubility than methyl/ethyl esters; prolonged half-life
Methyl 6-methyl-2-oxo-4-phenyl-... Methyl Low solubility; rapid metabolism
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo- Ethyl Moderate solubility; common in antitumor DHPMs
Ethyl 4-(3-methylthiophen-2-yl)-... Ethyl Balanced lipophilicity for membrane permeation

Key Observations :

  • 2-Methoxyethyl esters improve aqueous solubility, making the target compound more suitable for oral administration .
  • Methyl/ethyl esters are metabolically labile but widely used due to synthetic ease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methoxyethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodology : The compound can be synthesized via a modified Biginelli reaction. A typical approach involves:

Condensation : Reacting 2,4-dichlorobenzaldehyde with methyl acetoacetate in ethanol under acidic conditions (e.g., HCl) to form a chalcone intermediate.

Cyclization : Treating the chalcone with urea or thiourea under reflux to form the tetrahydropyrimidine ring.

Esterification : Introducing the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl chloride and a base (e.g., K₂CO₃) .

  • Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (80–100°C for cyclization) are critical to achieving >70% yield.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the tetrahydropyrimidine ring. For example, the 2-oxo group typically appears as a singlet at δ 165–170 ppm in 13C^{13}C-NMR .
  • X-Ray Crystallography : Single-crystal analysis reveals planar geometry of the tetrahydropyrimidine ring and dihedral angles between aromatic substituents (e.g., 2,4-dichlorophenyl group at ~85° relative to the core) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

  • Experimental Design :

Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) to identify therapeutic windows.

Selectivity Assays : Compare activity against bacterial vs. mammalian cell lines (e.g., HEK-293) to assess specificity .

  • Mechanistic Insights : Use molecular docking to evaluate binding affinity for bacterial enzymes (e.g., dihydrofolate reductase) versus human targets. Contradictions may arise from off-target interactions .

Q. What strategies improve regioselectivity during functionalization of the tetrahydropyrimidine core?

  • Reagent Choice : Electrophilic aromatic substitution at the 4-position is favored using bulky bases (e.g., LDA) to direct reactivity .
  • Protection/Deprotection : Temporarily protect the 2-oxo group with tert-butyldimethylsilyl (TBS) chloride to enable selective modification of the 6-methyl position .

Q. How do electronic effects of the 2,4-dichlorophenyl substituent influence thermodynamic stability?

  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (expected >250°C due to aromatic stabilization).
  • Computational Modeling : Density Functional Theory (DFT) calculations show electron-withdrawing Cl groups enhance resonance stabilization of the tetrahydropyrimidine ring by 15–20 kJ/mol compared to non-halogenated analogs .

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